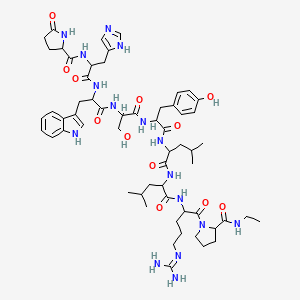
2,3-Dibromo-4-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4-chloropyridine is a halogenated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2,3-dibromo-4-aminopyridine or other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF).
Major Products Formed
- Substituted pyridines with various functional groups.
- Coupled products with aryl or alkyl groups.
- Reduced derivatives such as 2,3-dibromo-4-aminopyridine.
Scientific Research Applications
2,3-Dibromo-4-chloropyridine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of biologically active molecules and potential drug candidates.
Medicine: As a building block in the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: In the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-chloropyridine depends on its specific application and the target molecule
Electrophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Cross-Coupling Reactions: The compound can form carbon-carbon bonds with other organic molecules through palladium-catalyzed reactions.
Comparison with Similar Compounds
2,3-Dibromo-4-chloropyridine can be compared with other halogenated pyridines such as:
3,5-Dibromo-4-chloropyridine: Similar structure but with bromine atoms at different positions.
2,4-Dibromo-3-chloropyridine: Another isomer with different halogen positions.
2,3-Dichloro-4-bromopyridine: Contains chlorine atoms instead of bromine at the 2 and 3 positions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C5H2Br2ClN |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
2,3-dibromo-4-chloropyridine |
InChI |
InChI=1S/C5H2Br2ClN/c6-4-3(8)1-2-9-5(4)7/h1-2H |
InChI Key |
GQHLHJLMDWGXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


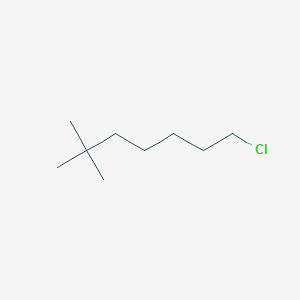
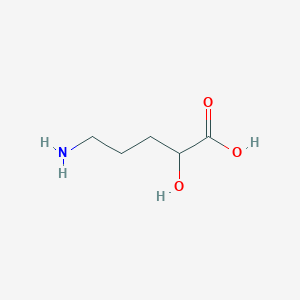
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
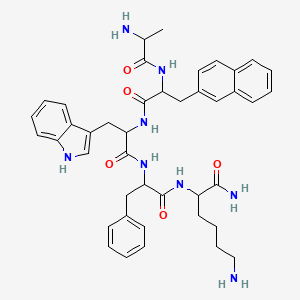

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)
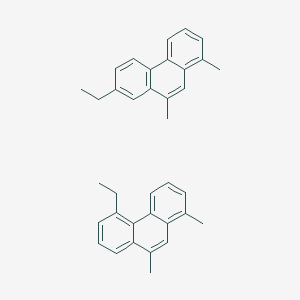

amine](/img/structure/B12108554.png)
amine](/img/structure/B12108558.png)


